molecular formula C7H8F4N4 B1480799 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2098107-32-3

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1480799
CAS No.: 2098107-32-3
M. Wt: 224.16 g/mol
InChI Key: AUHCINSUTMIFGG-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide (FTCM) is a small molecule, which belongs to the pyrazole class of compounds. It has unique properties that make it an attractive target for various applications in the scientific and medical fields. The molecule has been studied extensively and has been found to possess a range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, FTCM has been used in the synthesis of other compounds, such as polymers, and as a reagent in organic synthesis.

Scientific Research Applications

Fluorescent Molecules and Bioactive Compounds

  • Fluorescence Applications : Some fluorinated pyrazole derivatives have been identified as novel fluorescent molecules. These compounds exhibit strong fluorescence intensity, making them attractive fluorophores for various applications, including biological labeling and imaging. The enhanced fluorescence is attributed to the presence of trifluoromethyl groups, which can significantly influence the electronic properties of the molecule (Yan‐Chao Wu et al., 2006).

  • Anticancer Activity : Certain fluorinated pyrazolo derivatives have shown effective inhibition against cancer cell proliferation. This bioactivity is due to the unique structural features of these compounds, which may interact selectively with biological targets to inhibit cancer cell growth (Ju Liu et al., 2016).

Agrochemical and Pharmaceutical Applications

  • Nematocidal Activity : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit significant nematocidal activity against plant-parasitic nematodes. These findings suggest the potential of such fluorinated pyrazole carboxamides in developing new agrochemicals for nematode control (Wen Zhao et al., 2017).

  • Antimicrobial Activity : Fluorinated pyrazolone derivatives synthesized via environmentally benign methods have been evaluated for their antimicrobial activity. The introduction of fluorine atoms into the pyrazolone ring enhances their biological activity, making them potential candidates for antimicrobial drug development (S. Shelke et al., 2007).

Material Science and Organic Synthesis

  • Organic Light-Emitting Diodes (OLEDs) : Fluorinated pyrazoles have been tested as emitters for OLEDs. The presence of fluorine or trifluoromethyl substituents in pyrazoles can significantly influence their electronic properties, such as HOMO and LUMO levels, making them suitable for use in OLEDs (P. Szlachcic et al., 2017).

  • Synthetic Utility : Fluorinated pyrazoles serve as key intermediates in organic synthesis, offering routes to various biologically active and structurally diverse compounds. Their synthesis often involves innovative methodologies, including direct trifluoromethylation and cycloaddition reactions, demonstrating the versatility of fluorinated pyrazoles in synthetic chemistry (Y. Ohtsuka et al., 2012).

Properties

IUPAC Name

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4N4/c8-1-2-15-4(6(12)13)3-5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHCINSUTMIFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 3
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 4
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 5
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 6
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

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